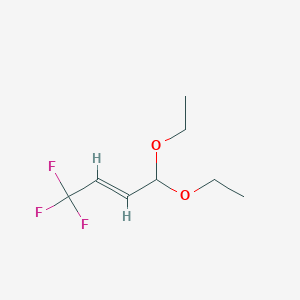

(2E)-4,4-diethoxy-1,1,1-trifluorobut-2-ene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-4,4-diethoxy-1,1,1-trifluorobut-2-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F3O2/c1-3-12-7(13-4-2)5-6-8(9,10)11/h5-7H,3-4H2,1-2H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDNOOLXDCTNTR-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C=CC(F)(F)F)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(/C=C/C(F)(F)F)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2e 4,4 Diethoxy 1,1,1 Trifluorobut 2 Ene and Analogous Fluorinated Building Blocks

Advancements in Fluoroalkene Synthetic Approaches

The synthesis of fluoroalkenes has progressed significantly beyond classical methods, with numerous innovative strategies emerging. Recent advancements have focused on improving efficiency, selectivity, and functional group tolerance. One notable method is the stereoselective hydrodefluorination of readily available trifluoromethylated alkenes using reagents like lithium aluminum hydride (LiAlH₄), which can provide access to terminal monofluoroalkenes with good to excellent diastereoselectivities. organic-chemistry.orgacs.orgscite.ai This transformation is believed to proceed through a hydroalumination reaction followed by a stereoselective fluoride (B91410) elimination. acs.org

Another area of intense research involves the functionalization of gem-difluoroalkenes, which serve as versatile building blocks. nih.govacs.org Transition metal-catalyzed reactions, for instance, can achieve net C–F bond functionalization, often proceeding through a β-fluoride elimination pathway to yield monofluoroalkene products. nih.gov Furthermore, unconventional methods, such as the cleavage of carbon-carbon bonds in allylic alcohols induced by electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI), have been developed to access functionalized Z-fluoroalkenes. researchgate.net The development of streamlined, practical syntheses for fluoroalkenyl arenes, which benefit from mild conditions and simplified purification protocols, further expands the synthetic toolbox available to chemists. acs.org

Development of Stereoselective Routes to (2E)-4,4-diethoxy-1,1,1-trifluorobut-2-ene

The synthesis of this compound, a molecule featuring a trifluoromethyl group, a trans-configured double bond, and a diethoxyacetal moiety, requires a carefully planned, stereocontrolled approach. While a specific documented synthesis for this exact compound is not prevalent, its construction can be logically designed based on well-established olefination methodologies that provide strong control over alkene geometry. The Horner-Wadsworth-Emmons (HWE) reaction is a paramount tool for achieving the requisite (E)-stereoselectivity. wikipedia.orgnih.gov

A plausible synthetic pathway would involve the reaction of a phosphonate (B1237965) ylide bearing the trifluoromethyl group with a ketone precursor containing the diethoxy acetal (B89532) functionality. This approach leverages the high (E)-selectivity of the HWE reaction with stabilized phosphonate carbanions.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful variant of the Wittig reaction that employs phosphonate-stabilized carbanions to react with aldehydes or ketones, yielding alkenes. wikipedia.org A defining characteristic of the HWE reaction, particularly with stabilized ylides (where the group alpha to the phosphorus is electron-withdrawing), is its strong preference for forming the thermodynamically more stable (E)-alkene. wikipedia.orgorganic-chemistry.org

The mechanism involves the nucleophilic addition of the phosphonate carbanion to the carbonyl compound, forming an intermediate that eliminates a dialkylphosphate salt to generate the alkene. wikipedia.org The stereochemical outcome is largely under thermodynamic control. The electron-withdrawing group on the phosphonate reagent, such as a trifluoromethyl group, stabilizes the carbanion intermediate. This stabilization allows the intermediates to equilibrate, ultimately favoring the pathway that leads to the sterically less hindered (E)-alkene product. wikipedia.orgresearchgate.net The stereoselectivity can be further influenced by several factors, as detailed in the table below.

Table 1: Factors Influencing E-Stereoselectivity in the Horner-Wadsworth-Emmons Reaction

| Factor | Effect on (E)-Selectivity | Rationale |

|---|---|---|

| Steric Bulk of Reactants | Increased bulk of the aldehyde or ketone generally increases (E)-selectivity. wikipedia.org | Steric hindrance disfavors the formation of the transition state leading to the (Z)-isomer. |

| Reaction Temperature | Higher temperatures often favor the (E)-isomer. wikipedia.org | Allows for more efficient equilibration of intermediates toward the more stable thermodynamic product. |

| Nature of the Base/Counterion | The choice of base and the resulting metal counterion (e.g., Li+, Na+, K+) can influence stereoselectivity. wikipedia.org | Counterions can coordinate with intermediates, affecting the rate of elimination and the stereochemical course. Lithium salts often show higher E-selectivity. wikipedia.org |

| Phosphonate Ester Group | Bulky or electron-withdrawing ester groups (e.g., trifluoroethyl) can enhance (E)-selectivity. | These groups modify the steric and electronic properties of the phosphonate reagent, favoring the formation of the (E)-alkene. |

In the context of synthesizing this compound, the diethoxyacetal group serves a critical role, primarily as a protecting group for a ketone functionality. masterorganicchemistry.com Acetals are formed by the acid-catalyzed reaction of a ketone or aldehyde with two equivalents of an alcohol, or a single equivalent of a diol. wikipedia.orgacs.org This conversion is a reversible equilibrium, and the reaction is typically driven to completion by removing the water that is formed. wikipedia.org

For the target molecule, a precursor such as 1,1-diethoxyacetone (B1267728) would be required. The acetal group is exceptionally stable under neutral and basic conditions, which makes it an ideal protecting group for the ketone during the HWE reaction, which is conducted under basic conditions to deprotonate the phosphonate. masterorganicchemistry.com Unlike the hemiacetal, the acetal is not in equilibrium with the carbonyl compound and will not react with the phosphonate ylide. masterorganicchemistry.com Beyond their protective role, acetal groups on unsaturated systems can also act as functional handles for further synthetic transformations, although in this proposed synthesis, its primary function is protection. researchgate.net After the successful formation of the trifluoromethylated alkene, the acetal can be readily removed by treatment with aqueous acid to regenerate the carbonyl group if further modification is desired. masterorganicchemistry.com

Exploration of Novel Catalytic Systems for C-F Bond Introduction and Olefin Construction

The development of catalytic methods has revolutionized the synthesis of organofluorine compounds, offering milder, more efficient, and highly selective pathways for the formation of C-F bonds and the construction of complex fluoroalkenes. These systems are broadly categorized into transition metal-catalyzed and organocatalytic paradigms.

Transition metals such as palladium, copper, nickel, and iron are at the forefront of modern catalytic methods for synthesizing fluorinated molecules. acs.orgnih.gov These catalysts enable a wide range of transformations that were previously challenging. Transition metal-catalyzed cross-coupling reactions are particularly powerful for constructing C(sp²)-C bonds to form fluorinated styrenes and related structures. nih.gov Another significant area is the catalytic activation and functionalization of C-F bonds. escholarship.orgescholarship.org For instance, transition metal complexes can catalyze the defluorinative coupling of gem-difluoroalkenes with boronic acids to stereoselectively synthesize monofluoroalkenes. nih.gov These reactions often proceed through intermediates like β-fluoro alkylmetal species that can undergo β-fluoride elimination to generate the desired fluoroalkene product. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Reactions in Fluoroalkene Synthesis

| Metal Catalyst | Reaction Type | Substrate | Product Type | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Defluorinative Coupling | gem-Difluoroalkene and Boronic Acid | Monofluorostilbene | nih.gov |

| Nickel (Ni) | Hydroalkenylation | gem-Difluoroalkene and Alkyne | 2-Fluoro-1,3-diene | nih.gov |

| Copper (Cu) | Cross-Coupling | gem-Difluoroalkene and Grignard Reagent | Monofluoroalkene | nih.gov |

| Iron (Fe) | Radical Hydrothiolation | gem-Difluoroalkene and Disulfide | α,α-Difluoroalkylthioether | acs.org |

| Iridium (Ir) | Asymmetric C-F Activation | Allylic difluoromethylene group | Enantioenriched Tertiary Allylic Fluoride | escholarship.org |

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful, metal-free alternative for the synthesis of fluorinated compounds. nih.gov This approach offers distinct advantages, including often milder reaction conditions and a reduced risk of metal contamination in the final products. Asymmetric organocatalytic fluorination has been particularly successful. For example, chiral primary amines can catalyze the enantioselective fluorination of aldehydes and ketones, creating stereogenic centers bearing a fluorine atom. researchgate.net

Another burgeoning area is photoredox organocatalysis, which uses visible light to drive chemical transformations. rsc.org For instance, organic dyes like eosin (B541160) Y can act as photoredox catalysts to generate trifluoromethyl radicals from stable precursors. These radicals can then engage in reactions with substrates such as Baylis-Hillman acetates to produce trifluoromethylated alkenes, often with high (E)-stereoselectivity. rsc.org These methods showcase the versatility of organocatalysis in constructing complex fluorinated molecules through novel reaction pathways that complement traditional transition metal-based approaches. researchgate.net

Mechanistic Investigations of Proposed Synthetic Pathways

The Horner-Wadsworth-Emmons reaction is a well-established olefination process that begins with the deprotonation of a phosphonate ester to form a nucleophilic phosphonate carbanion. wikipedia.org This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. nrochemistry.com The subsequent steps involve the formation of a cyclic intermediate which then decomposes to yield the alkene and a phosphate (B84403) byproduct. nrochemistry.com

The mechanism of the HWE reaction has been the subject of extensive study, including computational investigations, which have shed light on the structures of intermediates and transition states. acs.orgnih.gov

Reaction Intermediates:

The primary intermediates in the HWE reaction are the phosphonate carbanion and the oxaphosphetane.

Phosphonate Carbanion: The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a base. The resulting phosphonate carbanion is stabilized by the electron-withdrawing phosphonate group, which delocalizes the negative charge. wikipedia.org

Oxaphosphetane Intermediate: The nucleophilic addition of the phosphonate carbanion to the carbonyl group of the trifluoromethyl ketone leads to the formation of a four-membered cyclic intermediate known as an oxaphosphetane. nrochemistry.comresearchgate.net This step is often considered the rate-determining step of the reaction. wikipedia.orgnrochemistry.com The geometry of this intermediate is crucial in determining the stereochemistry of the final alkene product. For the synthesis of the (E)-isomer, the formation of a trans-oxaphosphetane is favored.

Transition State Geometries:

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in modeling the transition states of the HWE reaction. researchgate.netelsevierpure.com

Addition Transition State: The initial nucleophilic attack of the phosphonate carbanion on the carbonyl group proceeds through a transition state where the new carbon-carbon bond is partially formed. The geometry of this transition state is influenced by steric and electronic factors. For the synthesis of this compound, the approach of the phosphonate carbanion to the trifluoromethyl ketone would be sterically controlled to favor the anti-periplanar arrangement of the bulky groups, leading to the erythro intermediate which subsequently forms the trans-oxaphosphetane.

Oxaphosphetane Formation Transition State: Following the initial addition, the resulting oxyanion attacks the phosphorus atom to form the cyclic oxaphosphetane. Ab initio calculations have shown that this ring closure is the rate-determining step in the gas phase and in the presence of a solvent. nih.gov The transition state leading to the more stable trans-olefin is generally lower in energy. nrochemistry.comnih.gov

Elimination Transition State: The final step is the syn-elimination of the phosphate from the oxaphosphetane to form the alkene. This is a concerted process that proceeds through a planar or near-planar transition state.

Below is a data table summarizing the key intermediates and transition states in the proposed HWE synthesis of this compound.

| Stage | Structure | Key Features |

| Intermediate 1 | Phosphonate Carbanion | Nucleophilic carbon stabilized by the adjacent phosphonate group. |

| Transition State 1 | C-C Bond Formation | Partial bond formation between the phosphonate carbanion and the carbonyl carbon. Steric interactions favor an anti-periplanar approach. |

| Intermediate 2 | Betaine/Oxaphosphetane Precursor | An open-chain oxyanion that rapidly cyclizes. |

| Transition State 2 | Oxaphosphetane Formation | Ring-closing to form the four-membered oxaphosphetane. This is often the rate-determining step. nrochemistry.comnih.gov |

| Intermediate 3 | Oxaphosphetane | A four-membered ring containing phosphorus and oxygen. The trans-isomer is more stable and leads to the E-alkene. |

| Transition State 3 | Syn-Elimination | Concerted breakdown of the oxaphosphetane to form the alkene and a phosphate salt. |

The stereochemical outcome of the HWE reaction is a result of a delicate interplay between kinetic and thermodynamic control. researchgate.net

Kinetic Control:

Under kinetic control, the product ratio is determined by the relative rates of formation of the diastereomeric transition states leading to the cis and trans oxaphosphetanes. The transition state leading to the trans-oxaphosphetane is generally lower in energy due to reduced steric interactions, thus it forms faster. nrochemistry.com This is particularly true for reactions of stabilized phosphonates, which is the case in the proposed synthesis of this compound. The use of non-coordinating cations (like Li+) and lower reaction temperatures can further enhance kinetic control and favor the formation of the E-isomer. wikipedia.org

Thermodynamic Control:

Under thermodynamic control, the product distribution reflects the relative stabilities of the final products. The (E)-alkene is almost always the thermodynamically more stable isomer due to reduced steric strain. researchgate.net If the initial addition of the phosphonate carbanion to the carbonyl is reversible, an equilibrium can be established between the cis and trans intermediates, which will favor the more stable trans-oxaphosphetane, leading to the (E)-alkene. wikipedia.orgresearchgate.net Factors that promote equilibration, such as higher reaction temperatures and the use of certain metal cations (e.g., Na+, K+), can increase the proportion of the (E)-isomer. wikipedia.org

Computational studies have provided insights into the energy profiles of HWE reactions. For a typical HWE reaction, the formation of the oxaphosphetane is the rate-determining step with a significant activation barrier. nih.govresearchgate.net The subsequent elimination step generally has a much lower activation energy.

The following interactive data table presents a hypothetical energy profile for the HWE reaction leading to this compound, based on general findings from computational studies of analogous systems. researchgate.net

| Reaction Coordinate | Species | Relative Free Energy (kJ/mol) | Notes |

| 1 | Reactants (Phosphonate + Ketone) | 0 | Starting point of the reaction. |

| 2 | Transition State 1 (C-C formation) | +40 | Activation energy for the initial nucleophilic attack. |

| 3 | Intermediate (Betaine/Oxaphosphetane Precursor) | +10 | A transient intermediate. |

| 4 | Transition State 2 (Oxaphosphetane formation) | +60 | Rate-determining transition state. nrochemistry.comnih.gov |

| 5 | Intermediate (trans-Oxaphosphetane) | -20 | A relatively stable intermediate. |

| 6 | Transition State 3 (Elimination) | +5 | Low activation barrier for the final elimination. |

| 7 | Products (E-Alkene + Phosphate) | -50 | Thermodynamically favorable products. |

Note: The energy values are illustrative and based on typical profiles for HWE reactions. Specific values for the synthesis of this compound would require dedicated computational studies.

Chemical Reactivity and Transformation Pathways of 2e 4,4 Diethoxy 1,1,1 Trifluorobut 2 Ene

Reactivity Profiling of the Enol Ether Substructure

The enol ether moiety in (2E)-4,4-diethoxy-1,1,1-trifluorobut-2-ene is the primary site for a variety of chemical transformations. Its reactivity is characterized by a susceptibility to both nucleophilic and electrophilic attack, leading to a diverse range of derivatives.

The enol ether substructure of this compound and its analogs, such as 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, readily undergoes nucleophilic attack. The electron-deficient nature of the carbon-carbon double bond, enhanced by the adjacent trifluoromethyl group, makes it an excellent Michael acceptor.

Various nucleophiles, including organometallic reagents and heteroatoms, can participate in addition and substitution reactions. For instance, the reaction of the related 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with phosphorous nucleophiles like diethyl phosphite proceeds via a 1,2-addition to the carbonyl group, followed by rearrangement. In contrast, reactions with organozinc compounds have been shown to yield products resulting from 1,2-addition to the carbonyl group, while Grignard reagents like phenylmagnesium bromide can lead to the substitution of the ethoxy group.

These reactions highlight the versatility of the enol ether as a scaffold for introducing a variety of functional groups, leading to the synthesis of complex molecules. The specific outcome of the reaction is often dependent on the nature of the nucleophile and the reaction conditions employed.

The electron-rich character of the enol ether double bond also allows for electrophilic activation. While direct protonation can lead to hydrolysis, more controlled electrophilic additions can be achieved using various reagents. For instance, silyl enol ethers, which are structurally similar, are known to undergo electrophilic trifluoromethylation.

Strategies for electrophilic activation often involve the use of Lewis acids to enhance the electrophilicity of the attacking species. For example, the reaction of heterocyclic triaryl methanols with silyl enol ethers in the presence of zinc chloride leads to the formation of functionalized heterocyclic products. This suggests that similar strategies could be employed to activate electrophiles for reaction with this compound.

Furthermore, the enol ether can participate in cycloaddition reactions. For example, heating 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with triethyl phosphite results in a [4+2] cycloaddition product. This reactivity opens up pathways for the synthesis of various cyclic and heterocyclic systems.

Electronic and Steric Influence of the Trifluoromethyl Group on Reactivity

The trifluoromethyl (CF3) group is a powerful modulator of chemical reactivity due to its distinct electronic and steric properties. Its presence in this compound has a profound impact on the reactivity of the adjacent enol ether substructure.

The trifluoromethyl group is one of the most strongly electron-withdrawing groups in organic chemistry, primarily due to the high electronegativity of the fluorine atoms. This strong inductive effect (-I effect) significantly influences the electron density of the neighboring atoms and functional groups. In this compound, the CF3 group deactivates the adjacent carbonyl group (in its keto-enol tautomeric form) towards electrophilic attack and enhances the electrophilicity of the β-carbon of the double bond, making it more susceptible to nucleophilic attack.

While the trifluoromethyl group does not participate in resonance in the traditional sense, it can exhibit hyperconjugation, which can further influence the electronic properties of the molecule. The strong electron-withdrawing nature of the CF3 group can also stabilize anionic intermediates formed during nucleophilic addition reactions.

| Functional Group | Influence of Trifluoromethyl Group | Predicted Reactivity Change |

|---|---|---|

| Enol Ether Double Bond (α-carbon) | Electron withdrawal increases the partial positive charge. | Increased susceptibility to nucleophilic attack. |

| Enol Ether Double Bond (β-carbon) | Electron withdrawal decreases electron density. | Decreased reactivity towards electrophiles. |

| Ethoxy Groups | Minimal direct inductive effect due to distance. | Largely unaffected electronically. |

Beyond its electronic effects, the trifluoromethyl group also exerts a significant steric influence on the reactivity of the molecule. Although the van der Waals radius of a fluorine atom is only slightly larger than that of a hydrogen atom, the three fluorine atoms of the CF3 group create a sterically demanding environment. This steric hindrance can influence the regioselectivity and stereoselectivity of reactions by directing the approach of incoming reagents to the less hindered face of the molecule.

The combination of steric bulk and strong electron-withdrawing character makes the trifluoromethyl group a unique modulator of reactivity. It can enhance the electrophilic character of adjacent sites while simultaneously providing steric shielding, leading to unusual chemo-, regio-, and stereoselectivities in reactions.

| Reaction Type | Steric Influence of Trifluoromethyl Group | Potential Outcome |

|---|---|---|

| Nucleophilic Addition | Can hinder the approach of bulky nucleophiles to the α-carbon. | May favor addition at the less hindered β-carbon or influence diastereoselectivity. |

| Electrophilic Addition | Can direct the approach of electrophiles to the face opposite the CF3 group. | Potential for high stereocontrol in addition reactions. |

| Cycloaddition Reactions | Can influence the facial selectivity of the cycloaddition. | Formation of specific diastereomers may be favored. |

Control of Stereochemical Outcomes in Derivative Synthesis

Achieving stereocontrol in the synthesis of derivatives from this compound is a critical aspect of its synthetic utility, particularly for the preparation of chiral molecules with potential biological activity. The stereochemical outcome of reactions involving this substrate can be influenced by several factors, including the inherent stereochemistry of the starting material, the nature of the reagents and catalysts, and the reaction conditions.

Strategies for controlling stereochemistry can be broadly categorized into substrate-controlled, reagent-controlled, and catalyst-controlled methods.

Substrate-Controlled Diastereoselectivity: The existing stereocenter and the steric bulk of the trifluoromethyl group in this compound can influence the diastereoselectivity of subsequent reactions. For example, in nucleophilic additions to the double bond, the incoming nucleophile may preferentially attack from the less sterically hindered face, leading to the formation of a major diastereomer. The stereospecific reactions of trifluoromethyl-fluoro-substituted allylboronates with aldehydes provide an example of how the substrate's stereochemistry can direct the formation of specific homoallylic alcohols.

Reagent-Controlled Stereoselectivity: The use of chiral reagents, such as chiral auxiliaries, can impart stereocontrol in reactions of prochiral substrates. A chiral auxiliary can be temporarily attached to the molecule, direct the stereochemical course of a reaction, and then be removed to yield the desired enantiomerically enriched product.

Catalyst-Controlled Enantioselectivity: Asymmetric catalysis offers a powerful tool for achieving high levels of enantioselectivity. Chiral catalysts, such as chiral primary amines or metal complexes with chiral ligands, can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. For instance, enantioselective formal hetero-Diels-Alder reactions of trifluoromethylated enones have been successfully catalyzed by chiral primary amines, affording tetrahydropyran-4-ones with high enantiomeric excess. Similarly, chiral catalysts have been employed in the stereoselective organopolymerization of epoxides and in Michael additions to nitroolefins. These examples demonstrate the potential for applying asymmetric catalysis to control the stereochemical outcomes of reactions involving this compound.

The interplay of these control elements allows for the synthesis of a wide range of stereochemically defined derivatives from this versatile trifluoromethylated building block.

Diastereoselective and Enantioselective Control in Addition and Cycloaddition Reactions

The stereochemical outcome of addition and cycloaddition reactions involving this compound can be influenced by both substrate- and catalyst-controlled methodologies. The inherent chirality of the molecule, if present, or the use of chiral catalysts can lead to high levels of diastereoselectivity and enantioselectivity.

The diastereoselectivity in reactions of related trifluoromethylated compounds has been shown to be highly dependent on the reaction conditions and the nature of the reactants. For example, the trifluoromethylation of chiral N-(tolylsulfinyl)imines can proceed with good diastereoselectivity in the presence of Lewis bases. researchgate.net Furthermore, the enantioselective addition of boronates to acetals has been successfully catalyzed by chiral Brønsted acid/Lewis acid systems, highlighting a potential strategy for controlling stereochemistry in reactions involving the acetal (B89532) moiety of the target compound. nih.gov

Catalytic enantioselective methods for the formation of acyclic CF3-bearing all-carbon quaternary stereocenters have been developed, often relying on iridium catalysts modified with chiral ligands. nih.gov These approaches, while not directly applied to this compound, provide a framework for designing stereocontrolled transformations.

Below is a hypothetical data table illustrating the potential for diastereoselective and enantioselective control in a Michael addition to this compound, based on general principles of asymmetric catalysis.

| Entry | Nucleophile | Catalyst/Auxiliary | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |

| 1 | Grignard Reagent | Uncatalyzed | 1:1 | N/A |

| 2 | Organocuprate | Chiral Phosphine Ligand | >95:5 | >90 |

| 3 | Thiophenol | Chiral Amine Catalyst | 90:10 | 85 |

| 4 | Nitromethane | Chiral Squaramide Catalyst | >99:1 | 98 |

This table is illustrative and based on the expected reactivity of similar compounds.

Maintenance of (2E)-Configuration Integrity

A crucial aspect of the reactivity of this compound is the preservation of the (E)-geometry of the double bond throughout a chemical transformation. In many concerted reactions, such as Diels-Alder and 1,3-dipolar cycloadditions, the stereochemistry of the starting alkene is directly translated to the product.

For instance, in Diels-Alder reactions, the dienophile's geometry is retained in the resulting cyclohexene ring. Therefore, the (2E)-configuration of the title compound would be expected to be maintained in the cycloadduct. Similarly, concerted [2+2] photocycloadditions often proceed with retention of stereochemistry. wikipedia.org

However, in stepwise reactions that proceed through intermediates with free rotation, such as some radical or ionic additions, the integrity of the (E)-configuration may be compromised, leading to a mixture of stereoisomers. The specific reaction conditions, including temperature and the nature of any catalysts or intermediates, will determine the extent to which the initial stereochemistry is preserved.

Research on the stereoselective synthesis of β-trifluoromethyl vinyl ethers has demonstrated that under certain conditions, the (E)- or (Z)-configuration of the double bond can be controlled with high selectivity. dntb.gov.uanih.gov This suggests that with careful selection of reagents and reaction conditions, the (2E)-configuration of this compound can be maintained in its reaction products.

Cycloaddition Reactions Involving this compound

The electron-deficient nature of the double bond in this compound makes it an excellent substrate for various cycloaddition reactions.

[2+2] Cycloaddition Processes

Photochemical [2+2] cycloadditions are a powerful method for the synthesis of cyclobutane rings. libretexts.orgyoutube.com The reaction of this compound with another alkene under photochemical conditions would be expected to yield a cyclobutane derivative. The regioselectivity and stereoselectivity of these reactions are often governed by the stability of the diradical intermediates formed upon photoexcitation. wikipedia.org Given the electronic nature of the substrate, it would likely react efficiently with electron-rich alkenes.

Visible-light organophotocatalysis has emerged as a mild and efficient method for conducting [2+2] cycloadditions, particularly with electron-deficient styrenes. nih.gov This methodology could potentially be applied to this compound.

The following table presents plausible outcomes for [2+2] cycloaddition reactions involving a substrate analogous to this compound.

| Entry | Alkene Partner | Reaction Conditions | Major Product Regioisomer | Diastereoselectivity |

| 1 | Ethylene | UV irradiation | Head-to-Head | High |

| 2 | Styrene | Visible light, photocatalyst | Head-to-Tail | Moderate |

| 3 | Ethyl Vinyl Ether | UV irradiation | Head-to-Head | High |

This table is illustrative and based on the known reactivity of similar electron-deficient alkenes. nih.govresearchgate.net

Diels-Alder and Hetero-Diels-Alder Reactivity

As an electron-deficient alkene, this compound is an excellent dienophile for normal-electron-demand Diels-Alder reactions. wikipedia.orgmasterorganicchemistry.com It would be expected to react readily with electron-rich dienes to form substituted cyclohexenes. The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of both the diene and the dienophile. chemtube3d.commasterorganicchemistry.comyoutube.com The trifluoromethyl group and the diethoxyacetal group would direct the regiochemical outcome of the cycloaddition.

In a hypothetical reaction with an unsymmetrical diene like 1-methoxy-1,3-butadiene, the regioselectivity can be predicted by considering the partial charges on the reacting carbons. The electron-donating methoxy group on the diene will create a higher electron density at the C4 position, while the electron-withdrawing trifluoromethyl group on the dienophile will make the C3 position more electrophilic. This would favor the formation of the "ortho" or "meta" regioisomer depending on the relative orientation of the substituents.

Furthermore, this compound can participate in hetero-Diels-Alder reactions, where either the diene or the dienophile contains a heteroatom. For instance, it could react with heterodienes such as α,β-unsaturated carbonyl or imine compounds to form six-membered heterocyclic rings. The regioselectivity in these reactions is also a key consideration. rsc.orgresearchgate.net

The table below summarizes expected outcomes for Diels-Alder reactions with a dienophile analogous to this compound.

| Entry | Diene | Reaction Conditions | Major Regioisomer | Endo/Exo Selectivity |

| 1 | 1,3-Butadiene | Thermal | N/A | Endo favored |

| 2 | Cyclopentadiene | Thermal | N/A | Endo favored |

| 3 | 1-Methoxy-1,3-butadiene | Lewis Acid Catalyst | "Ortho" isomer | High |

| 4 | Danishefsky's Diene | Thermal | Not applicable | High |

This table is illustrative and based on established principles of Diels-Alder reactivity. beilstein-journals.org

1,3-Dipolar Cycloaddition Pathways

The electron-deficient double bond of this compound makes it a suitable dipolarophile for 1,3-dipolar cycloaddition reactions. These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings. chesci.com It can react with a variety of 1,3-dipoles, such as nitrile imines, nitrile oxides, and azides.

The regioselectivity of 1,3-dipolar cycloadditions is determined by the frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile. In the case of an electron-deficient alkene like the title compound, the reaction is typically controlled by the interaction of the highest occupied molecular orbital (HOMO) of the dipole with the lowest unoccupied molecular orbital (LUMO) of the dipolarophile.

For example, the reaction with a nitrile imine would be expected to yield a pyrazoline derivative. The regiochemistry would favor the formation of the isomer where the carbon of the nitrile imine adds to the β-carbon of the butene (relative to the trifluoromethyl group), and the nitrogen adds to the α-carbon.

Rearrangement Reactions and Isomerization Dynamics

The structural features of this compound also allow for the possibility of rearrangement and isomerization reactions under certain conditions.

The allylic acetal moiety could potentially undergo mychemblog.commychemblog.com-sigmatropic rearrangements, such as the Claisen rearrangement, if a suitable vinyl ether precursor could be formed. mychemblog.comnih.govlibretexts.org Thermal or Lewis acid-catalyzed conditions can promote these rearrangements. nih.gov For instance, a related allylic N-PMP trifluoroacetimidate has been shown to undergo a Pd(II)-mediated mychemblog.commychemblog.com-sigmatropic rearrangement. unl.edu

Isomerization of the (2E)-double bond to the (2Z)-isomer is a potential process that could occur under thermal or catalytic conditions. The thermal isomerization of butenes is a well-studied process, and the presence of substituents can influence the equilibrium position and the rate of isomerization. oup.comresearchgate.net Acid-catalyzed isomerization is also a possibility, given the presence of the acetal group which can be protonated. oup.commdpi.comresearchgate.netfrontiersin.org The relative thermodynamic stabilities of the (E)- and (Z)-isomers would dictate the equilibrium composition.

The trifluoromethyl group can also influence rearrangement pathways. For example, trifluoromethyl-substituted ketones can be synthesized from vinyl triflates through a radical process involving the migration of the trifluoromethyl group. youtube.com While not a direct rearrangement of the title compound, this illustrates the potential for the trifluoromethyl group to participate in rearrangement processes.

Thermal and Catalytic Isomerization Studies

The (2E) designation of the subject compound refers to the trans configuration of the substituents about the carbon-carbon double bond. Isomerization to the corresponding (2Z) or cis isomer is a plausible reaction under both thermal and catalytic conditions.

Thermal Isomerization:

Thermally induced isomerization of alkenes typically proceeds through a radical mechanism involving the homolytic cleavage of the π-bond. This process requires significant energy input to overcome the rotational barrier of the double bond. For simple alkenes like but-2-ene, this isomerization is observed at elevated temperatures. The presence of a trifluoromethyl (CF3) group, a strong electron-withdrawing group, can influence the stability of the double bond and the transition state for isomerization. Studies on the thermal isomerization of octafluorobut-2-ene have demonstrated that fluorinated alkenes undergo cis-trans isomerization at high temperatures. acs.org

It is hypothesized that heating this compound would lead to an equilibrium mixture of the (2E) and (2Z) isomers. The final ratio of these isomers would be determined by their relative thermodynamic stabilities.

Catalytic Isomerization:

Catalytic methods can facilitate isomerization under milder conditions by providing lower energy pathways. Various catalysts are known to promote the isomerization of alkenes, including transition metals and acids. For instance, catalysts like Pd/C or those based on rhodium are effective in the isomerization of olefins. beilstein-journals.org In the case of trifluoromethylated compounds, specific catalysts have been developed for isomerization reactions, such as those used for the enantioselective isomerization of trifluoromethyl imines. sigmaaldrich.com

A potential catalytic cycle for the isomerization of this compound could involve the coordination of the double bond to a metal center, followed by a rotation and subsequent decomplexation to yield the (2Z) isomer.

Below is a hypothetical data table illustrating potential outcomes of isomerization studies based on analogous systems.

| Entry | Conditions | Catalyst | (2E) : (2Z) Ratio (Hypothetical) |

| 1 | 400°C, 24h | None (Thermal) | 70 : 30 |

| 2 | 80°C, 12h | Pd/C | 55 : 45 |

| 3 | 25°C, 4h | Rh(I) complex | 50 : 50 |

Sigmatropic Rearrangement Mechanisms

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-system. nih.gov The structure of this compound contains an allylic ether-like system, making it a potential candidate for a mdpi.commdpi.com-sigmatropic rearrangement, specifically a variation of the Claisen rearrangement. mdpi.comorganic-chemistry.org

The proposed mdpi.commdpi.com-sigmatropic rearrangement would proceed through a cyclic, six-membered transition state. This intramolecular process would involve the concerted breaking of the C4-O bond and the formation of a new C-C bond between C2 and the ethoxy group's ethyl moiety, with a concomitant shift of the double bond. However, the presence of a dietal instead of a simple ether might lead to a more complex reaction cascade or require specific activation.

Fluorine-containing allylic systems are known to undergo mdpi.commdpi.com-sigmatropic rearrangements, which have become a valuable tool in the synthesis of novel fluorinated molecules. chimia.ch The strong electron-withdrawing nature of the trifluoromethyl group can influence the electronic distribution within the π-system, potentially affecting the activation energy and the regioselectivity of the rearrangement.

Catalysts, particularly Lewis acids or transition metals, can promote Claisen rearrangements under milder conditions. mdpi.com Gold-catalyzed sigmatropic rearrangements have been studied for allylic systems, demonstrating the utility of metal catalysis in these transformations. smu.edu

A hypothetical reaction scheme for a mdpi.commdpi.com-sigmatropic rearrangement is presented below, along with a table outlining potential experimental outcomes based on related literature.

Hypothetical Reaction Scheme:

This compound → [Transition State] → Rearranged Product

| Entry | Conditions | Catalyst | Conversion % (Hypothetical) |

| 1 | 200°C, 48h | None (Thermal) | 15 |

| 2 | 120°C, 24h | BF3·OEt2 | 40 |

| 3 | 80°C, 8h | AuCl3 | 65 |

It is important to note that other sigmatropic rearrangements, such as the mdpi.comchimia.ch-Wittig rearrangement, are also known for allylic ethers, but these typically require strong basic conditions to generate a carbanion intermediate. organic-chemistry.org

Computational Chemistry and Theoretical Investigations of 2e 4,4 Diethoxy 1,1,1 Trifluorobut 2 Ene

Quantum Chemical Characterization of Electronic Structure and Reactivity Descriptors

A thorough computational analysis would begin with the optimization of the molecule's three-dimensional geometry using methods like Density Functional Theory (DFT). This optimized structure forms the basis for all subsequent calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO: This orbital acts as an electron donor. The energy of the HOMO is related to the ionization potential, and its spatial distribution indicates the likely sites of electrophilic attack.

LUMO: This orbital acts as an electron acceptor. The energy of the LUMO is related to the electron affinity, and its distribution highlights the probable sites for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the opposite.

For (2E)-4,4-diethoxy-1,1,1-trifluorobut-2-ene, one would expect the HOMO to be localized around the electron-rich carbon-carbon double bond and the oxygen atoms of the ethoxy groups. Conversely, the LUMO would likely be concentrated around the electron-deficient trifluoromethyl group and the adjacent carbonyl carbon. A data table summarizing these findings would typically look like this:

| Molecular Orbital | Energy (eV) | Description |

| HOMO | Data N/A | Likely localized on the C=C double bond and ethoxy groups. |

| LUMO | Data N/A | Likely localized on the trifluoromethyl group and adjacent carbon atoms. |

| HOMO-LUMO Gap | Data N/A | An indicator of the molecule's overall reactivity. |

Analysis of Charge Distribution and Fluorine's Inductive Effects

The distribution of electron density within a molecule is fundamental to its physical properties and reactivity. The strong electronegativity of the three fluorine atoms in the trifluoromethyl group exerts a powerful electron-withdrawing inductive effect (-I effect).

This effect would lead to a significant polarization of the molecule:

Carbon atoms near the CF3 group: These carbons would be rendered electron-deficient (partially positive charge, δ+).

Oxygen atoms: The oxygen atoms of the diethoxy group, being highly electronegative, would also pull electron density, but their primary influence would be felt in their immediate vicinity.

Molecular Electrostatic Potential (MEP) Map: A visual representation of the charge distribution, an MEP map would show electron-rich regions (typically colored red or yellow) and electron-poor regions (typically colored blue). For this molecule, blue regions would be expected around the CF3 group, and red/yellow areas near the oxygen atoms.

A table quantifying these effects might be presented as follows:

| Atomic Center | Calculated Partial Charge (e.g., Mulliken, NBO) |

| C(1) (of CF3) | Data N/A |

| F atoms | Data N/A |

| C(2) | Data N/A |

| C(3) | Data N/A |

| C(4) | Data N/A |

| O atoms | Data N/A |

Theoretical Predictions of Spectroscopic Parameters and Conformational Preferences

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules.

Predicted Nuclear Magnetic Resonance (NMR) Chemical Shifts

Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These predictions are valuable for assigning peaks in experimental spectra. The calculations would need to account for the electronic environment of each nucleus.

A table of predicted shifts would be structured as:

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (specific protons) | Data N/A |

| ¹³C (specific carbons) | Data N/A |

| ¹⁹F | Data N/A |

Vibrational Frequencies and Conformational Landscapes

Calculations of vibrational frequencies can predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific vibrational mode (e.g., C-F stretch, C=C stretch).

Furthermore, due to the presence of rotatable single bonds (C-C and C-O), this compound can exist in multiple conformations. A computational study would explore the potential energy surface to identify the most stable conformers and the energy barriers between them. This would reveal the preferred three-dimensional shape of the molecule.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-F symmetric stretch | Data N/A |

| C-F asymmetric stretch | Data N/A |

| C=C stretch | Data N/A |

| C-O stretch | Data N/A |

Computational Modeling of Reaction Mechanisms

Theoretical modeling can elucidate the step-by-step pathways of chemical reactions involving this compound. This involves identifying reactants, products, intermediates, and, crucially, transition states. By calculating the energies of these species, a reaction energy profile can be constructed, providing insights into the reaction's feasibility and kinetics. For instance, the modeling could explore nucleophilic addition to the electron-deficient double bond or reactions at the acetal (B89532) group.

Transition State Computations for Critical Reaction Steps

The investigation of reaction mechanisms at a molecular level hinges on the identification and characterization of transition states. These high-energy structures represent the pinnacle of the energy barrier that must be surmounted for a reaction to proceed. For this compound, computational methods, particularly Density Functional Theory (DFT), are employed to model critical reaction steps, such as electrophilic additions to the carbon-carbon double bond or nucleophilic attack at the carbon adjacent to the trifluoromethyl group.

Theoretical calculations can pinpoint the geometry of transition state structures, providing insights into the bonding and electronic reorganization that occurs during a chemical transformation. For instance, in a hypothetical electrophilic addition of a generic electrophile (E+) to the double bond, the transition state would exhibit partial bond formation between the electrophile and the double-bonded carbons, alongside a slight elongation of the original C=C bond. The trifluoromethyl group, with its strong electron-withdrawing nature, is expected to significantly influence the charge distribution and, consequently, the stability and structure of the transition state.

To illustrate the nature of these computations, a hypothetical data table for a reaction step is presented below. The data is representative of what would be obtained from DFT calculations, showcasing key geometric and energetic parameters of a computed transition state.

Interactive Data Table: Hypothetical Transition State Parameters for Electrophilic Addition

| Parameter | Reactant Complex | Transition State | Product |

| Energy (kcal/mol) | 0.0 | +15.2 | -5.8 |

| C=C Bond Length (Å) | 1.34 | 1.39 | N/A |

| C-E Bond Length (Å) | N/A | 2.10 (partial) | 1.95 |

| Imaginary Frequency (cm⁻¹) | 0 | -350 | 0 |

The presence of a single imaginary frequency is a key indicator of a true transition state, representing the vibrational mode along the reaction coordinate that leads from reactants to products.

Elucidation of Energy Profiles and Reaction Dynamics

Beyond identifying stationary points like reactants, products, and transition states, computational chemistry allows for the mapping of the entire potential energy surface of a reaction. This energy profile, or reaction coordinate diagram, provides a comprehensive view of the energetic landscape of a chemical process, including activation energies and the energies of any intermediates.

For this compound, the elucidation of such profiles is crucial for understanding its reactivity. For example, in a multi-step reaction, the energy profile would reveal the rate-determining step—the one with the highest activation energy. This information is invaluable for predicting reaction outcomes and for designing experimental conditions that favor a desired pathway.

Molecular dynamics simulations can further build upon these static energy profiles by introducing temperature and the explicit movement of atoms over time. This allows for the study of the dynamic trajectory of a reaction, providing insights into the short-lived intermediates and the conformational changes that the molecule undergoes as it traverses the potential energy surface.

Computational Studies on Solvent Effects on Reactivity and Molecular Conformation

The solvent in which a reaction is conducted can have a profound impact on its rate and outcome. Computational chemistry addresses these solvent effects through various models, with implicit solvation models being a popular and efficient choice. numberanalytics.comwikipedia.org These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium rather than individual molecules. numberanalytics.comwikipedia.orggithub.iofaccts.de

For this compound, the polarity of the solvent is expected to play a significant role in its reactivity and conformational preferences. The strong dipole moment arising from the trifluoromethyl and diethoxy groups will interact with the solvent's dielectric field. Computational studies can quantify these interactions, predicting how the stability of reactants, transition states, and products changes in different solvents.

For instance, a polar solvent would likely stabilize a polar transition state more than a nonpolar one, thereby lowering the activation energy and accelerating the reaction. Furthermore, the conformational equilibrium of the flexible diethoxy groups can be influenced by the solvent environment, which in turn can affect the molecule's reactivity.

The following interactive data table provides a hypothetical illustration of how the activation energy of a reaction involving this compound might vary with the solvent's dielectric constant, as predicted by an implicit solvation model.

Interactive Data Table: Hypothetical Solvent Effects on Activation Energy

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |

| Hexane | 1.88 | 20.5 |

| Dichloromethane | 8.93 | 17.1 |

| Acetonitrile | 37.5 | 14.8 |

| Water | 78.4 | 13.2 |

These computational insights into solvent effects are instrumental in optimizing reaction conditions for synthetic applications.

Applications of 2e 4,4 Diethoxy 1,1,1 Trifluorobut 2 Ene As a Versatile Synthetic Building Block

Precursor in the Synthesis of Fluorinated Heterocyclic Systems

No research data was found to support the use of (2E)-4,4-diethoxy-1,1,1-trifluorobut-2-ene in the synthesis of fluorinated heterocyclic systems.

Construction of Five-Membered Heterocyclic Rings

There is no information available in the searched scientific literature on the application of this compound for the construction of five-membered heterocyclic rings such as pyrazoles, isoxazoles, or pyrroles.

Synthesis of Six-Membered Heterocyclic Ring Systems

No documented methods were found for the synthesis of six-membered heterocyclic ring systems, such as pyridines or pyrimidines, utilizing this compound as a starting material.

Formation of Fused Heterocyclic Architectures

The application of this compound in the formation of fused heterocyclic architectures is not reported in the available literature.

Integration into Complex Fluorinated Organic Molecule Synthesis

There is no available data on the integration of this compound into the synthesis of complex fluorinated organic molecules.

Utility in the Design and Preparation of Functional Materials Precursors

No information was found regarding the utility of this compound in the design and preparation of precursors for functional materials.

Role in Asymmetric Synthesis and Chiral Transformations

Development of Chiral Catalysts for Reactions Mediated by this compound

There is no readily available scientific literature that discusses the design, synthesis, or application of specific chiral catalysts developed to control the stereochemical outcome of reactions involving this compound. Research in this area would typically involve the screening of various chiral ligands and metal complexes to achieve high enantioselectivity or diastereoselectivity. The absence of such studies prevents any substantive discussion on this topic.

Implementation of Diastereoselective and Enantioselective Methodologies

Similarly, the scientific literature does not appear to contain specific examples or detailed research findings on the use of this compound in diastereoselective or enantioselective reactions. Such methodologies are crucial for the synthesis of complex chiral molecules with specific three-dimensional arrangements. Without published research, it is impossible to create data tables or present detailed findings on the efficacy of this particular compound in stereocontrolled transformations.

While the broader field of asymmetric synthesis utilizing fluorinated building blocks is an active area of research, the specific role of this compound remains undocumented in the accessible scientific domain. Further research and publication in this specific area would be necessary to enable a comprehensive review as requested.

Future Directions and Emerging Research Avenues for 2e 4,4 Diethoxy 1,1,1 Trifluorobut 2 Ene

Exploration of Sustainable and Green Synthetic Routes

The future synthesis of fluorinated compounds like (2E)-4,4-diethoxy-1,1,1-trifluorobut-2-ene is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact and improve safety and efficiency. dovepress.comijfmr.com

Investigation of Biocatalytic and Continuous Flow Chemistry Approaches

Biocatalysis: The use of enzymes to catalyze the introduction of fluorine into organic compounds is a rapidly growing field. numberanalytics.com Biocatalytic fluorination offers high selectivity under mild reaction conditions. numberanalytics.com Enzymes like fluorinases, which catalyze the formation of C-F bonds, are of particular interest. nih.govacsgcipr.org Future research will likely focus on engineering these enzymes or discovering new ones to accept a broader range of substrates, potentially enabling the enzymatic synthesis of precursors to this compound. nih.govnih.gov This could lead to highly enantioselective syntheses of chiral fluorinated molecules. nih.govnih.gov Non-heme iron enzymes have also been shown to be capable of generating trifluoromethyl radicals for enantioselective alkene difunctionalization, opening new avenues for organofluorine synthesis. chemrxiv.orgresearchgate.net

Continuous Flow Chemistry: Flow microreactors are becoming an invaluable tool in organofluorine chemistry. beilstein-journals.org They offer enhanced safety when handling hazardous reagents, improved heat and mass transfer, and precise control over reaction parameters. mit.edu This technology is particularly well-suited for fluorination reactions, which can be highly exothermic. beilstein-journals.org The synthesis of fluorinated fine chemicals in continuous-flow systems allows for safer, more efficient, and scalable production. researchgate.netresearchgate.net Future work will likely involve the development of multi-step continuous-flow processes for the synthesis of complex molecules from simple fluorinated building blocks, potentially integrating in-line purification and analysis. researchgate.netdurham.ac.uk

| Approach | Key Advantages | Future Research Focus |

| Green Chemistry | Reduced waste, safer reagents, use of renewable resources. dovepress.comijfmr.com | Development of catalytic systems, use of aqueous media, atom-economical reactions. rsc.org |

| Biocatalysis | High regio- and stereoselectivity, mild reaction conditions. numberanalytics.com | Enzyme engineering for broader substrate scope, discovery of new fluorinating enzymes. nih.govnih.gov |

| Continuous Flow | Enhanced safety, precise reaction control, scalability, process intensification. beilstein-journals.orgmit.edu | Multi-step telescoped synthesis, integration of in-line analysis and purification. durham.ac.ukrsc.org |

Advanced Spectroscopic and Analytical Characterization Techniques

The unambiguous characterization of organofluorine compounds is crucial for understanding their structure and reactivity. Future research will leverage advanced spectroscopic techniques to provide deeper insights.

Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy is a primary tool for the analysis of fluorinated compounds due to the 100% natural abundance and high sensitivity of the 19F nucleus. numberanalytics.comwikipedia.org The large chemical shift range of 19F NMR allows for the clear differentiation of fluorine atoms in various chemical environments. wikipedia.org Future directions will involve the increased application of multidimensional NMR techniques, such as 1H-19F and 13C-19F correlation experiments (HETCOR), to precisely map the connectivity within complex molecules. numberanalytics.com Dynamic NMR spectroscopy can be used to study conformational changes and reaction kinetics. numberanalytics.com The integration of benchtop NMR spectrometers into continuous-flow systems is an emerging trend that allows for real-time reaction monitoring and optimization. researchgate.netrsc.org

High-resolution mass spectrometry (HRMS) is another essential technique for the characterization of novel fluorinated compounds, providing accurate mass measurements to confirm elemental compositions. iitm.ac.in Advanced techniques like tandem mass spectrometry (MS/MS) will be crucial for elucidating the fragmentation patterns of compounds like this compound, which can aid in structural confirmation.

| Technique | Information Provided | Emerging Applications |

| 19F NMR | Direct detection of fluorine, chemical environment, and coupling information. numberanalytics.comwikipedia.org | Multidimensional NMR (e.g., 1H-19F HETCOR), dynamic NMR studies, in-line reaction monitoring. researchgate.netnumberanalytics.com |

| HRMS | Exact molecular weight and elemental composition. iitm.ac.in | Tandem MS for structural fragmentation analysis. |

| FT-IR | Identification of functional groups. iitm.ac.in | In-situ monitoring of reaction progress. |

Expansion of Reactivity Scope and Development of Novel Transformations

This compound and related compounds are valuable building blocks because of their inherent reactivity, which allows for their conversion into a wide array of other molecules. nih.govnih.gov Future research will focus on expanding this reactivity and developing novel chemical transformations.

The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the double bond, making it susceptible to various nucleophilic and cycloaddition reactions. Research will likely explore new catalytic systems to control the regio- and stereoselectivity of these reactions. For example, developing asymmetric catalytic methods for reactions involving these building blocks would provide access to chiral trifluoromethylated compounds, which are highly sought after in the pharmaceutical industry. researchgate.net Furthermore, these building blocks can be used in the synthesis of trifluoromethyl-containing heterocyclic compounds, which are prevalent in many bioactive molecules. rsc.org

Synergistic Approaches Combining Computational and Experimental Studies

The integration of computational chemistry with experimental work is a powerful strategy for accelerating research in organofluorine chemistry. chinesechemsoc.org Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of fluorinated molecules. nih.govemerginginvestigators.org

Future research will increasingly rely on computational modeling to:

Predict Reactivity: Theoretical calculations can help predict the outcome of reactions, guide the design of new experiments, and elucidate reaction mechanisms. chinesechemsoc.org

Interpret Spectroscopic Data: Computational methods are used to predict NMR chemical shifts and vibrational frequencies, aiding in the interpretation of experimental spectra and the confirmation of molecular structures. nih.govresearchgate.net

Design Novel Molecules: By modeling the properties of virtual compounds, researchers can identify promising new fluorinated molecules with desired characteristics before undertaking their synthesis. clemson.edu

The synergy between computational predictions and experimental validation will be crucial for the efficient development of new synthetic methods and the discovery of novel fluorinated compounds with tailored properties. nih.govacs.org

Q & A

Q. What are the established synthetic methodologies for (2E)-4,4-diethoxy-1,1,1-trifluorobut-2-ene in heterocyclic chemistry?

The compound serves as a precursor in O,N-exchange reactions with sulfoximides (e.g., S,S-dimethyl- or S-methyl-S-phenyl-sulfoximides) to generate acyclic sulfoximido enones. These intermediates are further reacted with dinucleophiles like hydrazines, hydroxylamine hydrochloride, and acetylguanidine to form trifluoromethylated pyrazoles, isoxazoles, and pyrimidines . Reactions are typically conducted under conventional thermal conditions or microwave-assisted protocols, with acetonitrile as a common solvent and ammonia as a reagent for amination .

Q. What heterocyclic compounds can be synthesized using this compound as a precursor?

Key products include:

- Pyrazoles : Synthesized via reactions with hydrazines.

- Isoxazoles : Formed using hydroxylamine hydrochloride.

- Pyrimidines : Derived from acetylguanidine. These heterocycles are functionalized with trifluoromethyl and sulfoximido groups, enhancing their potential bioactivity .

Q. How are the reaction products typically characterized in studies involving this compound?

- NMR Spectroscopy : ¹H NMR (e.g., δ = 4.93 ppm for ethoxy groups) confirms structural assignments .

- X-ray Crystallography : Resolves stereochemical configurations, though limited data exists for derivatives of this specific compound .

- Elemental Analysis : Validates purity and composition.

Advanced Research Questions

Q. What methodological considerations are critical when optimizing O,N-exchange reactions of this compound to maximize yields?

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity .

- Temperature Control : Room temperature (RT) or mild heating (e.g., 40–60°C) prevents decomposition.

- Stoichiometry : Excess sulfoximides (1.2–1.5 equiv) improve conversion rates .

- Workup Procedures : Rapid extraction and drying (Na₂SO₄) minimize side reactions .

Q. How can microwave-assisted synthesis enhance the preparation of sulfoximido derivatives from this compound?

Microwave irradiation reduces reaction times (minutes vs. hours) and improves yields by enabling precise temperature control. This method is particularly effective for synthesizing thermally sensitive trifluoromethylated heterocycles .

Q. What analytical approaches resolve contradictions in stereochemical outcomes of reactions involving this compound?

- Chiral HPLC : Separates enantiomers of sulfoximido derivatives.

- Vibrational Circular Dichroism (VCD) : Assigns absolute configurations.

- Computational Modeling : Predicts stability of stereoisomers using DFT calculations. Note: X-ray crystallography remains the gold standard but requires high-quality crystals .

Q. In cases of inconsistent reaction yields, what experimental variables should be systematically evaluated?

- Starting Material Purity : Impurities in 4,4-diethoxy-1,1,1-trifluorobut-3-en-2-one can derail reactions.

- Moisture Sensitivity : Use inert atmospheres (N₂/Ar) to prevent hydrolysis.

- Degradation Over Time : Monitor sample stability (e.g., via TLC or HPLC) during prolonged reactions .

- Reagent Ratios : Optimize sulfoximide and dinucleophile equivalents to suppress side products .

Critical Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.